molecular formula C24H27NO4 B4066602 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

Cat. No. B4066602
M. Wt: 393.5 g/mol
InChI Key: QGHOMGKLGCKRDZ-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is 393.19400834 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photo-Oxidation and Photo-Yellowing Studies

A study by Barclay et al. (1998) investigates the role of singlet oxygen in photo-yellowing, using related compounds as sensitizers for photo-oxidation. This research is significant for understanding the photochemical behavior of lignin, which can be relevant for the compound , especially in the context of material sciences and photodegradation studies (Barclay et al., 1998).

Synthesis and Properties of Conjugated Copolymers

Deniz et al. (2013) conducted a study on the synthesis and properties of biphenyl-containing conjugated copolymers. This research is pertinent for understanding the electronic and photophysical properties of materials similar to 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate, potentially guiding its use in advanced material applications (Deniz et al., 2013).

Applications in Medicinal Chemistry

Patra et al. (2012) explore the synthesis and use of carboxylic acid derivatives containing organometallic moieties in medicinal chemistry. This study suggests potential applications of structurally related compounds in drug design and development (Patra et al., 2012).

Analytical Determination in Food Science

Yamada et al. (1993) developed a method for determining phenolic antioxidants in foods, which includes compounds similar to 4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate. This highlights its potential application in food science for the analysis and quality control of food products (Yamada et al., 1993).

properties

IUPAC Name

(4-tert-butylphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-24(2,3)13-4-6-14(7-5-13)29-19(26)10-11-25-22(27)20-15-8-9-16(18-12-17(15)18)21(20)23(25)28/h4-9,15-18,20-21H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHOMGKLGCKRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)CCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 2
Reactant of Route 2
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 3
Reactant of Route 3
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 4
Reactant of Route 4
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 5
Reactant of Route 5
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Reactant of Route 6
4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate

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